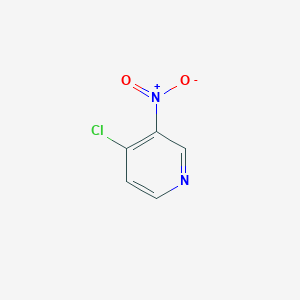

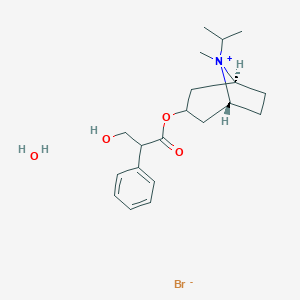

![molecular formula C17H27N2O8P B022023 [6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 73785-43-0](/img/structure/B22023.png)

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

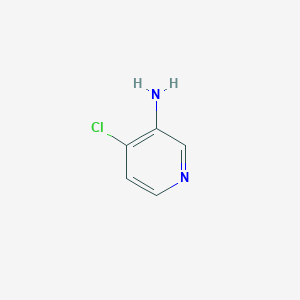

[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate, or 6NOP for short, is an organophosphate compound with a wide range of applications in scientific research. It is a derivative of the widely used organophosphate compound, paraoxon, and has several unique properties that make it a useful tool for a variety of research applications.

Applications De Recherche Scientifique

Supramolecular Aggregation in Organophosphates

The research by Sharma, Kalita, and Murugavel (2017) delves into the synthesis and characterization of various N-functionalized monoaryl phosphates. They specifically focus on 2,6-Diisopropyl-4-nitrophenylphosphate and its derivatives, exploring their supramolecular aggregation. The study highlights the intriguing property of these compounds to form different pseudo-polymorphic structures and undergo transformations through single crystal to single crystal (SC–SC) transformations. The compounds exhibit fascinating supramolecular aggregation primarily aided by hydrogen-bond networks, owing to the presence of phosphate ester groups and solvent molecules like methanol and water (Sharma, Kalita, & Murugavel, 2017).

Colorimetric Detection and Enzyme Assays

A study conducted by Fanjul-Bolado, González-García, and Costa-García (2006) presents an innovative approach to detect p-nitrophenol, a product of p-nitrophenyl phosphate used in alkaline phosphatase-based assays like ELISAs. The method employs screen-printed carbon electrode amperometric detection coupled with a flow-injection analysis system, offering a more sensitive alternative to traditional spectrophotometry. This advancement in detection techniques provides a foundation for more efficient and sensitive assays in various biochemical applications (Fanjul-Bolado, González-García, & Costa-García, 2006).

Hydrolysis Studies and Catalysis

Research by Seabolt and Ford (2003) explores the hydrolysis rates of specific organophosphates in the presence of polymeric latex dispersions. Their findings shed light on the accelerated hydrolysis rates and product distribution when these reactions occur in latex environments, suggesting a potential application in chemical processing or detoxification processes. The study provides valuable insights into the kinetics and mechanisms of organophosphate hydrolysis (Seabolt & Ford, 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

It is structurally similar to miltefosine , a broad-spectrum antimicrobial and anti-leishmanial phospholipid drug . Therefore, it might have similar targets, which include various cell membrane components and enzymes involved in lipid metabolism.

Mode of Action

Based on its structural similarity to miltefosine , it may interact with its targets by integrating into the cell membrane, disrupting its integrity and function, and inhibiting enzymes involved in lipid metabolism.

Propriétés

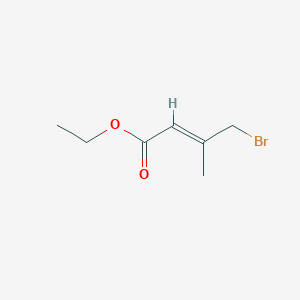

| { "Design of the Synthesis Pathway": "The synthesis pathway for '[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate' involves the reaction between 6-bromohexanoic acid, 4-nitrophenol, trimethylamine, and phosphoryl chloride.", "Starting Materials": [ "6-bromohexanoic acid", "4-nitrophenol", "trimethylamine", "phosphoryl chloride" ], "Reaction": [ "6-bromohexanoic acid is reacted with trimethylamine to form 6-trimethylammoniohexanoic acid.", "4-nitrophenol is reacted with phosphoryl chloride to form 4-nitrophenyl phosphate.", "6-trimethylammoniohexanoic acid is reacted with 4-nitrophenyl phosphate to form '[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate'." ] } | |

| 73785-43-0 | |

Formule moléculaire |

C17H27N2O8P |

Poids moléculaire |

418.4 g/mol |

Nom IUPAC |

[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3 |

Clé InChI |

QTQKYDHSYAZAJN-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

SMILES canonique |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Synonymes |

4-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate EPC-NPH p-nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.